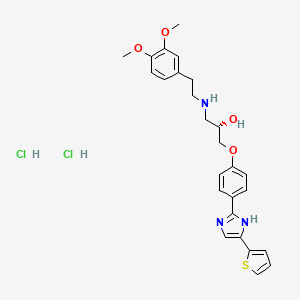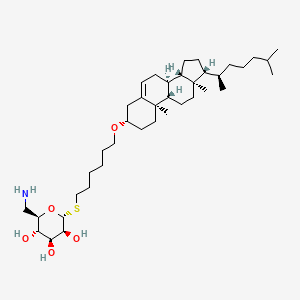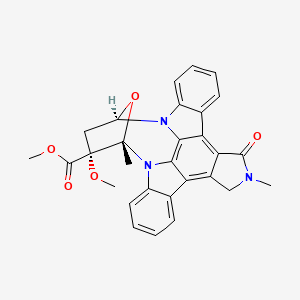
kt 5823
概要
説明
KT 5823は、KT-5823としても知られており、cGMP依存性タンパク質キナーゼ(PKG)の選択的阻害剤です。その化学構造を以下に示します。!KT5823 Chemical Structure)
科学的研究の応用
KT 5823は、様々な科学分野で応用されています。
化学: PKGシグナル伝達経路を研究するためのツールとして使用されます。
生物学: 細胞プロセスへの影響について調査されています。
医学: 潜在的な治療応用。
産業: 情報は限られていますが、そのユニークな特性はさらなる探求を促す可能性があります。
作用機序
KT 5823の効果は、PKGの阻害によるものです。それは、cGMP依存性経路を阻害することで、細胞応答を調節します。関与する分子標的と下流経路は、さらに調査する必要があります。
6. 類似化合物の比較
This compoundは、PKGに対する選択性が高いことで際立っています。類似の化合物には、スタウロスポリンアナログが含まれますが、その正確なプロファイルに匹敵するものは何もありません。
詳細な参考文献については、以下の情報源を参照してください。
生化学分析
Biochemical Properties
KT5823 interacts with and inhibits the activity of PKG, a key enzyme in many biochemical reactions . It has been shown to inhibit guanosine monophosphate (GMP)-dependent protein kinase activity (cGK) . It is a staurosporine compound, which promotes the thyroid-stimulating hormone and regulates Na+/I− symporter (NIS) expression .
Cellular Effects
KT5823 has been shown to have various effects on cells and cellular processes. For instance, it has been used in studies with intact cells to implicate or rule out the involvement of PKG in a given cellular response . The efficacy and specificity of KT5823 as a cGK inhibitor in intact cells or tissues have never been demonstrated .
Molecular Mechanism
KT5823 exerts its effects at the molecular level primarily through its inhibition of PKG . It is a potent, selective, reversible inhibitor of Protein Kinase G (PKG) (Ki = 234 nM). It is a derivative of K252, selective over PKA and PKC (Ki values are >10 and 4 μM, respectively). It prevents increased phosphorylation of regulators of G-protein-signalling in vivo .
Temporal Effects in Laboratory Settings
The effects of KT5823 have been studied over time in laboratory settings. For example, it has been shown to cause increases in the levels of apoptotic DNA fragmentation .
Dosage Effects in Animal Models
The effects of KT5823 vary with different dosages in animal models. For instance, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and its target c-Jun induced by CNP .
Metabolic Pathways
KT5823 is involved in the cGMP-PKG signaling pathway . It inhibits the activity of PKG, a key enzyme in this pathway .
Transport and Distribution
It is known that KT5823 is cell-permeable .
Subcellular Localization
As a cell-permeable compound, it is likely to be distributed throughout the cell .
準備方法
合成経路と反応条件: KT 5823は、様々な方法で合成できます。一般的な合成経路の1つは、スタウロスポリン関連化合物を用いるものです。残念ながら、具体的な反応条件は文献では容易に入手できません。
工業生産方法: 工業規模での生産の詳細については情報が少ないですが、研究者はthis compoundをラボで合成することに成功しています。
化学反応の分析
KT 5823は、酸化、還元、置換など、いくつかのタイプの反応を起こします。主な側面を以下に示します。
酸化: this compoundは酸化還元反応に関与する可能性がありますが、具体的な例はまだ明らかになっていません。
還元: 還元反応により、還元された誘導体の形成につながる可能性があります。
置換: this compoundは求核置換反応を起こす可能性があります。
酸化: 過酸化水素(H₂O₂)や過マンガン酸カリウム(KMnO₄)などの酸化剤。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤。
置換: アミンやチオールなどの求核剤。
主な生成物: これらの反応から生じる具体的な生成物は、十分に文書化されていません。それらを明らかにするには、さらなる研究が必要です。
類似化合物との比較
KT 5823 stands out due to its selectivity for PKG. Similar compounds include staurosporine analogs, but none match its precise profile.
For more detailed references, you can explore the following sources:
特性
IUPAC Name |
methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O5/c1-28-29(36-4,27(34)35-3)13-20(37-28)31-18-11-7-5-9-15(18)22-23-17(14-30(2)26(23)33)21-16-10-6-8-12-19(16)32(28)25(21)24(22)31/h5-12,20H,13-14H2,1-4H3/t20-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYMDECKVKSGSM-YMUMJAELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925642 | |
| Record name | KT-5823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126643-37-6 | |
| Record name | Methyl (9S,10R,12R)-2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3′,2′,1′-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126643-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KT 5823 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126643376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KT-5823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,12-Epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, 2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-, methyl ester, (9S,10R,12R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KT-5823 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY40BAB02W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of PKG inhibition by KT5823?
A2: The downstream effects of KT5823 are complex and context-dependent. In some cases, it appears to inhibit PKG-mediated relaxation of smooth muscle [], while in others it fails to inhibit PKG-mediated phosphorylation of substrates like vimentin. [] KT5823 has also been shown to influence the expression of genes involved in lipid metabolism in cumulus cells. []
Q2: Does KT5823 always inhibit PKG activity?
A3: Research suggests KT5823's action on PKG is not always inhibitory. In some instances, it may even enhance cGMP-stimulated responses. [] Further, KT5823 has been shown to have activating effects on human neutrophils. []
Q3: How does KT5823 affect the balance between cAMP and cGMP signaling?
A4: In rabbit cardiac myocytes, KT5823 can counteract the negative functional effects of cGMP, suggesting an interplay between cAMP and cGMP signaling pathways. [] KT5823 has also been shown to reduce cGMP-independent basal PKG activity, highlighting a potential role for constitutive PKG activity in regulating vascular tone. []
Q4: Can KT5823 affect other kinases besides PKG?
A5: Research suggests KT5823 may impact other kinases, although its selectivity for PKG has been a subject of debate. For instance, in some studies KT5823 was observed to activate PKA. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


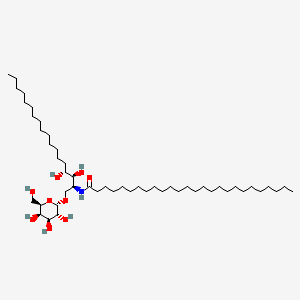
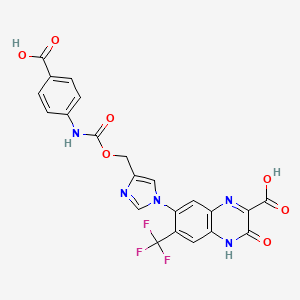
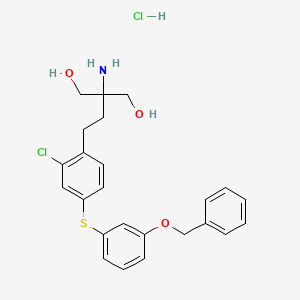
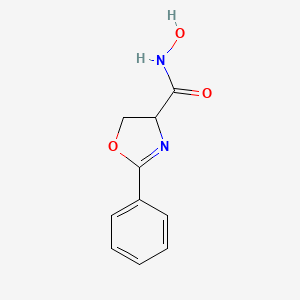
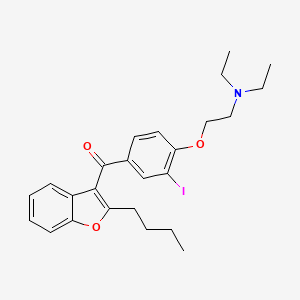
![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)

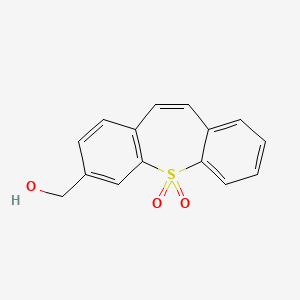
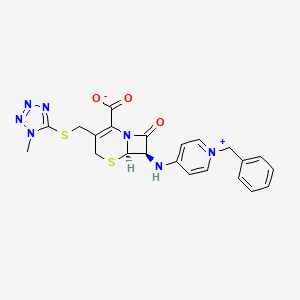
![(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid](/img/structure/B1673794.png)
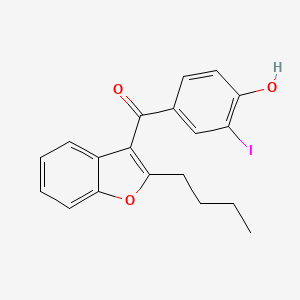
![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)
